molecular formula C8H4ClF3N2 B1581031 2-chloro-6-(trifluoromethyl)-1H-benzimidazole CAS No. 86604-86-6

2-chloro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1581031
CAS RN: 86604-86-6
M. Wt: 220.58 g/mol
InChI Key: CZQXWSPZVZKNRM-UHFFFAOYSA-N
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Description

“2-chloro-6-(trifluoromethyl)-1H-benzimidazole” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-(trifluoromethyl)-1H-benzimidazole” is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 6th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-(trifluoromethyl)-1H-benzimidazole” include a molecular weight of 224.57 . The compound has a SMILES string representation of NC(=O)c1ccc(nc1Cl)C(F)(F)F .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

Trifluoromethylpyridines, which are structurally related to “2-chloro-6-(trifluoromethyl)-1H-benzimidazole”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQXWSPZVZKNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320327
Record name 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(trifluoromethyl)-1H-benzimidazole

CAS RN

86604-86-6
Record name 86604-86-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the dihydrobenzoimidazol-2-one from step (b) above (2.02 g, 10 mmol) in POCl3 (30 mL) was heated at 95° C. for 16 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the resulting oily residue subjected to azeotropic distillation with toluene (3×50 mL) at 50° C. The crude product was dissolved in EtOAc (50 mL), washed with brine (10 mL) then dried over Na2SO4 and filtered. The solvent was removed in vacuo and the residue was recrystallized from EtOAc/hexane to give the title compound.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?

A1: The research outlines the synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole as a starting material for further derivatization. It is obtained via a two-step process:

  1. Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []
  2. Chlorination: The benzimidazolone derivative is then converted to 2-chloro-6-(trifluoromethyl)-1H-benzimidazole. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []

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